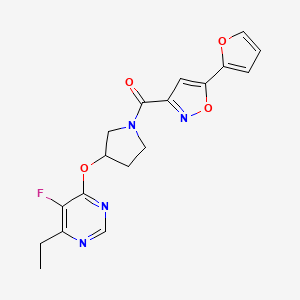

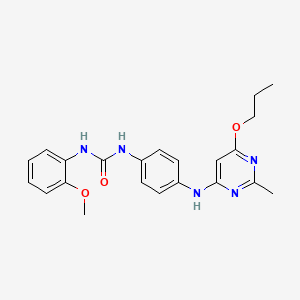

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, also known as MP-470, is a small molecule inhibitor that has shown great potential in the field of cancer research. This compound has been extensively studied for its ability to inhibit DNA damage response pathways and enhance the efficacy of chemotherapy and radiation therapy.

Scientific Research Applications

Chemical Synthesis and Characterization

Urea derivatives are widely studied for their synthesis methods and properties. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea highlights the diversity in urea synthesis techniques and the potential for creating novel compounds with varied functional groups (Bonacorso et al., 2003). Similarly, the synthesis and crystal structure analysis of derivatives like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester showcase the intricate structures that can be achieved and their potential for further chemical exploration (Ming & South, 2004).

Photodegradation and Environmental Studies

Research into the photodegradation and hydrolysis of urea derivatives, such as substituted urea herbicides, provides insight into the environmental fate and behavior of these chemicals. Studies like the investigation of photodegradation of selected substituted urea pesticides in water contribute to understanding how these compounds degrade in natural environments and their potential impacts on ecosystems (Gatidou & Iatrou, 2011).

Biological and Pharmacological Applications

Urea derivatives are also of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of urea and thiourea derivatives and their evaluation for anticancer, antimicrobial, and enzyme inhibition activities represent a critical area of research. For example, studies on urea derivatives as inhibitors of Rho-associated protein kinases (ROCK1 and 2) demonstrate the therapeutic potential of these compounds in treating diseases related to ROCK enzyme dysregulation (Pireddu et al., 2012). Moreover, the exploration of substituted phenyl urea and thiourea silatranes for their anion recognition properties through photophysical and theoretical studies indicates the versatility of urea derivatives in developing new materials and sensors (Singh et al., 2016).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-4-13-30-21-14-20(23-15(2)24-21)25-16-9-11-17(12-10-16)26-22(28)27-18-7-5-6-8-19(18)29-3/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXSETZVNLQLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)

![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)